molecular formula C16H15NO2S2 B2639686 2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide CAS No. 477762-30-4

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide

Cat. No. B2639686
CAS RN: 477762-30-4
M. Wt: 317.42
InChI Key: JDAQFORFFLDKHA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide, commonly known as TAS-103, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a sulfinamide derivative that exhibits antitumor activity and has been shown to inhibit DNA replication and repair. The purpose of

Scientific Research Applications

Green Protocol for Regenerating Phenols from Ethers

Boovanahalli, Kim, and Chi (2004) described a green chemical method using ionic liquid and protic acids for the cleavage of ethers, showcasing the potential for environmentally friendly chemical synthesis. This work, although not directly involving "2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide," demonstrates the kind of innovative chemical processes that related compounds might undergo or facilitate (Boovanahalli, Kim, & Chi, 2004).

Nucleophilic Aromatic Substitution for Synthesizing Binaphthyls

Hattori et al. (2002) utilized nucleophilic aromatic substitution reactions to synthesize 2-nitro-1,1'-binaphthyls, demonstrating the versatility of naphthalene derivatives in constructing complex organic molecules with potential applications in materials science and organic electronics (Hattori, Takeda, Yamabe, & Miyano, 2002).

Fluorescence Interaction Studies with Proteins

Ghosh, Rathi, and Arora (2016) investigated the interaction between fluorescent naphthalene derivatives and Bovine Serum Albumin (BSA), contributing to our understanding of how such compounds can be used in biological sensing and imaging (Ghosh, Rathi, & Arora, 2016).

Photochemical Transformations for Creating Tetracyclic Products

Kamboj et al. (2011) highlighted the photochemical transformations of naphthalene derivatives, potentially opening pathways to new pharmaceuticals and materials through novel synthetic routes (Kamboj, Kumar, Sharma, & Arora, 2011).

Exploring Binding and Activity at Sigma Receptors

Berardi et al. (2005) explored the binding and activity of naphthalene derivatives at sigma receptors, indicating potential applications in neuropharmacology and tumor therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)naphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-19-15-9-8-12-5-2-3-7-14(12)16(15)21(18)17-11-13-6-4-10-20-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQFORFFLDKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide

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